Pentaerythritol tetramethacrylate chemical structure and properties
Pentaerythritol tetramethacrylate chemical structure and properties
An In-depth Technical Guide to Pentaerythritol Tetramethacrylate (PETMA)
Introduction: The Quintessential Crosslinking Agent
Pentaerythritol tetramethacrylate (PETMA) is a tetrafunctional monomer renowned for its role in the formation of highly crosslinked, three-dimensional polymer networks. Its unique molecular architecture, featuring a central carbon atom bonded to four radiating methacrylate groups, allows for rapid and efficient polymerization, yielding materials with exceptional hardness, thermal stability, and chemical resistance. These properties have made PETMA an indispensable component in a wide array of advanced material applications, from high-performance industrial coatings and adhesives to sophisticated biomaterials used in dental composites and drug delivery systems. This guide provides a comprehensive overview of PETMA's chemical structure, properties, polymerization behavior, and key applications, with a focus on its utility for researchers and scientists in materials science and drug development.
Chemical Structure and Synthesis
The performance of PETMA is intrinsically linked to its molecular structure. It consists of a central quaternary carbon atom derived from pentaerythritol, which serves as a scaffold. Each of the four hydroxyl groups of the parent pentaerythritol molecule is esterified with methacrylic acid, resulting in four polymerizable methacrylate groups at the termini of the molecule.
The IUPAC name for PETMA is [3-(2-methylprop-2-enoyloxy)-2,2-bis(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate[1]. This structure's high degree of symmetry and the presence of four reactive double bonds are the primary reasons for its efficacy as a crosslinking agent.
Caption: Chemical structure of Pentaerythritol Tetramethacrylate (PETMA).
Synthesis: The most common method for synthesizing PETMA is the direct esterification of pentaerythritol with methacrylic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid or an acidic ion-exchange resin, and is driven to completion by the removal of water, often through azeotropic distillation. The synthesis of the analogous pentaerythritol tetraacrylate (PETA) involves heating pentaerythritol with acrylic acid in the presence of an acid catalyst and a polymerization inhibitor[2]. A similar process using methacrylic acid yields PETMA. To prevent premature polymerization during synthesis and storage, inhibitors like monomethyl ether hydroquinone (MEHQ) are crucial additions[3].
Physicochemical Properties
The physical and chemical properties of PETMA are critical to its handling, processing, and final performance in a polymer matrix.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₈O₈ | [1][4] |
| Molecular Weight | 408.44 g/mol | [1][5] |
| CAS Number | 3253-41-6 | [1][4] |
| Appearance | Colorless waxy solid or liquid | [6] |
| Density | ~1.107 g/cm³ | [5] |
| Boiling Point | 497.9 °C at 760 mmHg | [5] |
| Flash Point | 213.2 °C | [5] |
| Refractive Index | ~1.479 | [5] |
| Solubility | Insoluble in water; soluble in many organic solvents | [7] |
Stability and Storage: PETMA can polymerize slowly at room temperature, a process that can be accelerated by heat, light, or the presence of radical initiators[8]. Therefore, it is almost always supplied with a polymerization inhibitor, such as MEHQ[3]. For long-term storage, it should be kept in a cool, dark, and well-ventilated place. The inhibitor's effectiveness relies on the presence of dissolved oxygen, so inert gas blanketing is not recommended[8][9].
Polymerization and Network Formation
PETMA is typically polymerized via a free-radical mechanism, which can be initiated by thermal decomposition of an initiator (e.g., AIBN, BPO) or, more commonly, by a photoinitiator upon exposure to ultraviolet (UV) light. This latter process, known as UV curing, is extremely rapid and allows for solvent-free formulations, making it a cornerstone of modern coatings, inks, and dental technologies.
The process unfolds as follows:
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Initiation: A photoinitiator absorbs UV photons and cleaves into highly reactive free radicals.
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Propagation: These radicals attack the carbon-carbon double bonds of the methacrylate groups on a PETMA molecule, initiating a polymer chain. This chain rapidly propagates by adding more PETMA molecules.
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Crosslinking: Because each PETMA molecule possesses four reactive sites, the growing polymer chains quickly connect with one another. This creates a dense, three-dimensional covalent network.
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Termination: The polymerization process ceases when radicals are quenched or become sterically hindered within the rigidifying network.
The tetrafunctionality of PETMA is the key to its effectiveness. Compared to di- or trifunctional monomers, it creates a much higher crosslink density, resulting in a polymer network with superior mechanical strength, thermal stability, and resistance to solvents and chemical attack[10].
Sources
- 1. Pentaerythritol tetramethacrylate | C21H28O8 | CID 76740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Pentaerythritol tetraacrylate - Wikipedia [en.wikipedia.org]
- 4. parchem.com [parchem.com]
- 5. Pentaerythritol tetramethylacrylate | CAS#:118541-94-9 | Chemsrc [chemsrc.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Pentaerythritol triacrylate CAS#: 3524-68-3 [m.chemicalbook.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. polysciences.com [polysciences.com]
